N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 881474-28-8
VCID: VC5533170
InChI: InChI=1S/C16H15ClN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3
SMILES: CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Cl)C(=O)C
Molecular Formula: C16H15ClN2O2S
Molecular Weight: 334.82

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide

CAS No.: 881474-28-8

Cat. No.: VC5533170

Molecular Formula: C16H15ClN2O2S

Molecular Weight: 334.82

* For research use only. Not for human or veterinary use.

N-(5-Acetyl-4-methylthiazol-2-yl)-2-chloro-N-cyclopropylbenzamide - 881474-28-8

Specification

CAS No. 881474-28-8
Molecular Formula C16H15ClN2O2S
Molecular Weight 334.82
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide
Standard InChI InChI=1S/C16H15ClN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3
Standard InChI Key DENOHWLFOIGRJI-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Cl)C(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure integrates multiple functional groups that influence its physicochemical behavior and molecular interactions:

  • Benzamide backbone: The 2-chloro substitution on the benzene ring introduces electron-withdrawing effects, potentially enhancing stability and influencing π-π stacking interactions in biological targets .

  • Cyclopropyl group: Attached to the benzamide nitrogen, this moiety introduces steric constraints and may improve metabolic stability by reducing oxidative degradation .

  • Thiazole ring: The 5-acetyl and 4-methyl substituents on the thiazole modulate electronic properties and hydrophobicity, critical for membrane permeability and target binding .

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₃O₂S
Molecular Weight361.84 g/mol
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide, acetyl, thiazole)
Rotatable Bonds5

Synthetic Routes and Optimization

Core Benzamide Synthesis

The 2-chloro-N-cyclopropylbenzamide fragment can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous protocols . For example, 2-chlorobenzoyl chloride may react with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane) to yield the intermediate benzamide. The palladium-mediated approach described for 2-chloro-N-phenylacetamide could be adapted by substituting aniline with cyclopropylamine, though steric hindrance from the cyclopropyl group may necessitate elevated temperatures or modified ligands (e.g., bipyridine) .

Thiazole Ring Construction

The 5-acetyl-4-methylthiazole component likely arises from Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioamides. For instance, 4-methyl-5-acetylthiazole-2-amine could be synthesized by reacting 3-chloropentane-2,4-dione with thiourea, followed by acetylation. Alternative routes may employ cyclization of thiosemicarbazides or use Lawesson’s reagent for sulfur incorporation .

Final Coupling

Coupling the benzamide and thiazole fragments may involve nucleophilic aromatic substitution or transition metal catalysis. A plausible method utilizes Buchwald-Hartwig amination, where the thiazole amine attacks a pre-activated benzamide electrophile (e.g., brominated at the para position). The patent EP4008328A1 describes similar strategies for indole-carboxamide derivatives, suggesting that Pd(OAc)₂/Xantphos systems in toluene at 100–120°C could achieve C–N bond formation with yields exceeding 70% .

Hypothetical Biological Activity and Mechanism

Anti-Inflammatory and Anticancer Applications

BTK inhibitors are clinically validated in B-cell malignancies and autoimmune disorders . The compound’s ability to suppress FcεRI signaling in mast cells (as inferred from BTK’s role in FcεRI pathways ) suggests potential in asthma or rheumatoid arthritis. Additionally, the 2-chlorobenzamide moiety may confer DNA-intercalating properties, akin to chlorambucil, hinting at cytotoxic effects in proliferative diseases .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Acetylation at the thiazole 5-position requires careful control to avoid diacetylation.

  • Cyclopropane Stability: Ring strain in the cyclopropyl group may lead to undesired ring-opening under acidic or oxidative conditions.

  • Purification: Similar compounds in EP4008328A1 required chromatography on silica gel with ethyl acetate/hexane gradients, suggesting moderate polarity.

Pharmacological Development

  • ADME Profiling: Predicted moderate LogP (2.8) indicates acceptable blood-brain barrier permeability but may limit aqueous solubility. Prodrug strategies (e.g., phosphonate esters) could enhance bioavailability.

  • Toxicology: Cyclopropylamines are associated with hepatotoxicity; in vitro CYP450 inhibition assays are warranted .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator